3,4-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Description

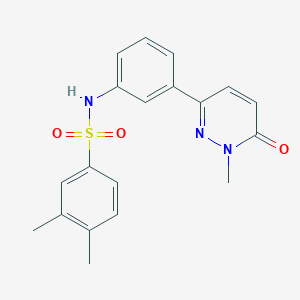

This compound features a benzenesulfonamide core substituted with 3,4-dimethyl groups. The sulfonamide nitrogen is linked to a phenyl group, which is further attached to a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety.

Properties

IUPAC Name |

3,4-dimethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-7-8-17(11-14(13)2)26(24,25)21-16-6-4-5-15(12-16)18-9-10-19(23)22(3)20-18/h4-12,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWSASWKVVWRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (CAS No. 3719-45-7) is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities.

- Substituents : The presence of dimethyl groups and a pyridazinyl phenyl group enhances its pharmacological properties.

Molecular Formula

- Molecular Formula : C18H22N4O2S

- Molecular Weight : 366.45 g/mol

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structural features suggest potential efficacy against various bacterial strains. A study on similar sulfonamide derivatives revealed that modifications in the aromatic ring significantly influenced their antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Potential

Sulfonamide derivatives have been investigated for their anticancer properties. A comparative analysis of structurally related compounds demonstrated that specific substitutions on the phenyl ring enhance cytotoxic activity against cancer cell lines such as MCF-7 and A549. The presence of electron-donating groups was found to be crucial for enhancing anticancer efficacy .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For instance, sulfonamides have been shown to inhibit carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The inhibition mechanism often involves binding to the active site of the enzyme, preventing substrate access .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various sulfonamide derivatives, including those similar to our compound. Results indicated that compounds with a pyridazine moiety exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Screening : In vitro studies of sulfonamide derivatives indicated that those with a dimethyl substitution pattern showed significant growth inhibition in human cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

The compound 3,4-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (CAS Number: 899974-13-1) is a sulfonamide derivative with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and case studies.

The structure of the compound consists of a benzenesulfonamide moiety linked to a pyridazinone derivative, which may contribute to its biological activity. The presence of multiple methyl groups could enhance lipophilicity, potentially influencing pharmacokinetics.

Medicinal Chemistry

The compound's structural features suggest it may have potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and derivatives like this one are being explored for their ability to inhibit specific enzymes or pathways in pathogens.

Case Study: Antimicrobial Activity

A study demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the pyridazinone moiety may enhance this activity by targeting specific bacterial enzymes involved in folate synthesis.

Cancer Research

Research indicates that compounds with similar structures can act as inhibitors of cancer cell proliferation. The unique combination of the sulfonamide and pyridazinone groups may allow for selective targeting of cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies showed that certain sulfonamide derivatives reduced the viability of cancer cell lines by inducing apoptosis. The mechanism involved the inhibition of key signaling pathways associated with cell survival.

Neuropharmacology

The potential neuroprotective effects of compounds like this compound are being investigated due to the presence of the pyridazinone structure, which is known to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has suggested that similar compounds can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) N-[3-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-Yl)Phenyl]Pyridine-3-Sulfonamide (BG14055)

- Molecular Formula : C₁₆H₁₄N₄O₃S

- Molecular Weight : 342.37 g/mol

- Key Differences: Replaces the 3,4-dimethylbenzene sulfonamide with a pyridine-3-sulfonamide group. The pyridine ring introduces a nitrogen heterocycle, which may alter electronic properties and binding interactions compared to the dimethyl-substituted benzene. Lower molecular weight (342.37 vs.

(b) 6-(2,3-Dihydro-1,4-Benzodioxin-5-Yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CS-0309467)

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.46 g/mol

- Key Differences: Replaces the dihydropyridazine with a dihydrobenzodioxin ring, which is more oxygen-rich and less rigid.

Sulfonamide Derivatives with Fluorinated Substituents

1-(4-Fluorophenyl)-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Methanesulfonamide (BG14087)

- Molecular Formula: C₁₆H₁₅F₄NO₃S

- Molecular Weight : 377.35 g/mol

- Key Differences: Fluorine atoms increase electronegativity and metabolic stability.

Physicochemical Property Analysis

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Likely LogP* |

|---|---|---|---|

| Target Compound | ~391 | Dimethylbenzene, dihydropyridazine | ~3.5 |

| BG14055 | 342.37 | Pyridine sulfonamide | ~2.8 |

| CS-0309467 | 391.46 | Dihydrobenzodioxin, methoxy-pyridine | ~2.5 |

| BG14087 | 377.35 | Fluorophenyl, trifluoro-hydroxypropyl | ~4.0 |

*LogP estimates based on substituent contributions (higher values indicate greater lipophilicity).

Implications of Structural Variations

- Dihydropyridazine vs.

- Sulfonamide Substituents : The 3,4-dimethylbenzene group in the target compound likely enhances lipophilicity compared to BG14055’s pyridine sulfonamide, improving membrane permeability but possibly reducing aqueous solubility.

- Fluorine Effects : BG14087’s fluorinated groups highlight trade-offs between metabolic stability (enhanced by fluorine) and synthetic complexity, which the target compound avoids .

Tools for Structural Analysis (from Evidence)

- SHELX Suite : Used for crystallographic refinement of small molecules, critical for confirming the 3D structure of sulfonamide derivatives .

- WinGX/ORTEP : Facilitates visualization of anisotropic displacement parameters and molecular geometry, aiding in comparing packing interactions between analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.